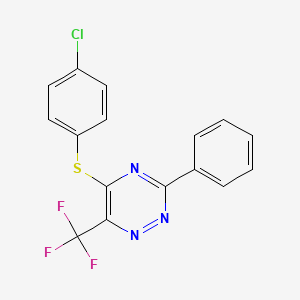
4-Chlorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chlorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a useful research compound. Its molecular formula is C16H9ClF3N3S and its molecular weight is 367.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Chlorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The molecular formula of this compound is C15H12ClF3N2S. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and biological activity. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes the formation of the triazine ring followed by the introduction of the chlorophenyl and trifluoromethyl groups. Specific methodologies may vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions.
Antiparasitic Activity
Research has demonstrated that derivatives of triazine compounds exhibit significant antiparasitic activity. For instance, a related study indicated that compounds with similar structures showed effective inhibition against Plutella xylostella larvae with an LC50 value significantly lower than that of standard insecticides like fipronil (14.67 mg/L compared to 27.24 mg/L) . This suggests that 4-chlorophenyl triazines may possess potent insecticidal properties.
Cytotoxicity
In vitro studies have shown that triazine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structural features were evaluated against various cancer cell lines, revealing IC50 values indicative of moderate to high cytotoxicity . The mechanism often involves interference with cellular signaling pathways or direct induction of apoptosis.
Enzyme Inhibition
Molecular docking studies have indicated that compounds featuring trifluoromethyl groups can interact favorably with key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX). These interactions are hypothesized to be mediated by hydrogen bonding and halogen bonding effects from the trifluoromethyl substituent . Such enzyme inhibition is crucial for developing anti-inflammatory agents.
Case Studies
| Study | Compound | Target Organism/Cell Line | Activity | IC50/LC50 Value |
|---|---|---|---|---|
| Study 1 | Triazine Derivative | Plutella xylostella | Insecticidal | LC50 = 14.67 mg/L |
| Study 2 | Similar Triazine | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 = 10.4 μM |
| Study 3 | Triazine Analogue | COX Enzyme | Enzyme Inhibition | IC50 = 7.7 μM |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in inflammatory pathways.
- Cell Cycle Disruption : Induction of apoptosis in cancer cells through modulation of signaling pathways.
- Neurotransmitter Interaction : Potential effects on cholinergic systems via inhibition of acetylcholinesterase .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3S/c17-11-6-8-12(9-7-11)24-15-13(16(18,19)20)22-23-14(21-15)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKLAWVFVOAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














